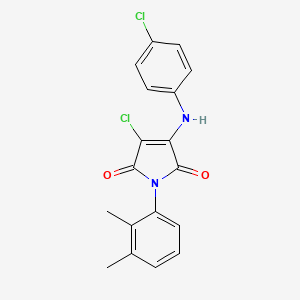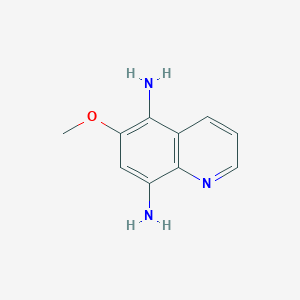
2-(sec-Butyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(sec-Butyl)-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-Butyl)-1H-imidazole can be achieved through several methods. One common approach involves the alkylation of imidazole with sec-butyl halides under basic conditions. For example, the reaction of imidazole with sec-butyl bromide in the presence of a strong base like potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(sec-Butyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxidized imidazole derivatives, reduced imidazole compounds, and various substituted imidazole derivatives .
Aplicaciones Científicas De Investigación
2-(sec-Butyl)-1H-imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(sec-Butyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2-(sec-Butyl)-1H-imidazole can be compared with other similar compounds, such as:
1H-imidazole: The parent compound without the sec-butyl group.
2-Butyl-1H-imidazole: A similar compound with a butyl group instead of a sec-butyl group.
2-(tert-Butyl)-1H-imidazole: A compound with a tert-butyl group instead of a sec-butyl group.
The presence of the sec-butyl group in this compound introduces unique steric and electronic effects, making it distinct from its analogs and potentially offering different reactivity and applications .
Propiedades
Número CAS |
61893-06-9 |
|---|---|
Fórmula molecular |
C7H12N2 |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
2-butan-2-yl-1H-imidazole |
InChI |
InChI=1S/C7H12N2/c1-3-6(2)7-8-4-5-9-7/h4-6H,3H2,1-2H3,(H,8,9) |
Clave InChI |
XFDFELYDTUQBDS-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=NC=CN1 |
SMILES canónico |
CCC(C)C1=NC=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethanone, 1-[3-chloro-4-(phenylmethoxy)phenyl]-](/img/structure/B3192239.png)










